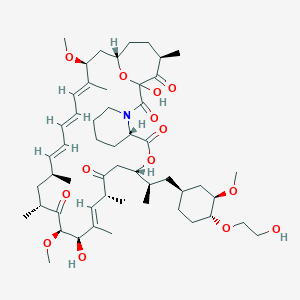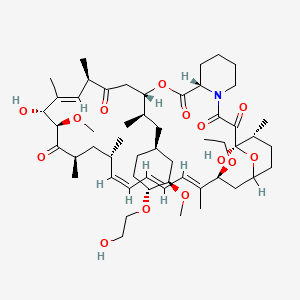![molecular formula C15H23N3O6 B601167 5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine CAS No. 216450-02-1](/img/structure/B601167.png)
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capecitabine Impurity 3, also known as Defluoro Capecitabine, is a chemical compound with the molecular formula C15H23N3O6 and a molecular weight of 341.37 g/mol . It is an impurity of Capecitabine, an orally administered fluoropyrimidine carbamate drug used to treat various cancers, including breast, colon, and rectal cancer . The chemical name of Capecitabine Impurity 3 is Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate .
Preparation Methods
The preparation of Capecitabine Impurity 3 involves synthetic routes that typically include the coupling of specific intermediates under controlled reaction conditions. One common method involves the reaction of tri-O-acetyl-5-deoxy-β-D-ribofuranose with 5-fluorocytosine to obtain 2’,3’-di-O-acetyl-5’-deoxy-5-fluorocytidine. This intermediate is then acylated with n-pentyl chloroformate to form 5’-deoxy-2’,3’-di-O-alkylcarbonyl-5-fluoro-N-alkyloxycarbonyl cytidine, followed by deacylation at the 2’ and 3’ positions to yield Capecitabine . The impurity, Defluoro Capecitabine, can be isolated and purified through various chromatographic techniques .
Chemical Reactions Analysis
Capecitabine Impurity 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Capecitabine Impurity 3 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Capecitabine Impurity 3 is not as well-studied as that of Capecitabine. it is believed to exert its effects through similar pathways. Capecitabine is a prodrug that is enzymatically converted to fluorouracil in the tumor, where it inhibits DNA synthesis and slows the growth of tumor tissue . The molecular targets and pathways involved include thymidylate synthase inhibition and incorporation into RNA and DNA, leading to cell death .
Comparison with Similar Compounds
Capecitabine Impurity 3 can be compared with other impurities and related compounds, such as:
Capecitabine Impurity A:
Capecitabine Impurity B: Another related compound with slight structural variations.
Capecitabine Related Compound A:
Capecitabine Impurity 3 is unique due to the absence of the fluorine atom, which may result in different chemical and biological properties compared to other impurities .
Properties
CAS No. |
216450-02-1 |
|---|---|
Molecular Formula |
C15H23N3O6 |
Molecular Weight |
341.37 |
IUPAC Name |
pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H23N3O6/c1-3-4-5-8-23-15(22)17-10-6-7-18(14(21)16-10)13-12(20)11(19)9(2)24-13/h6-7,9,11-13,19-20H,3-5,8H2,1-2H3,(H,16,17,21,22)/t9-,11-,12-,13-/m1/s1 |
SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)C)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




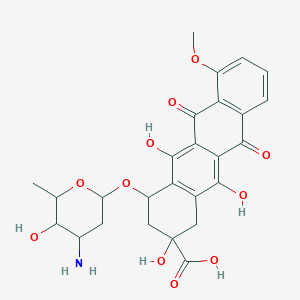
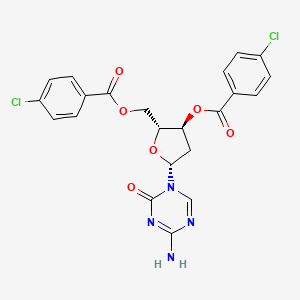


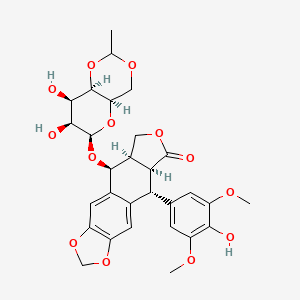
![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
